(R,S,S)-Dihydrotetrabenazine

VMAT2 inhibition Stereochemistry-activity relationship Binding affinity

Procure (R,S,S)-Dihydrotetrabenazine (CAS 924854-62-6) as a certified analytical reference standard for quantifying the (2R,3S,11bS) impurity in tetrabenazine drug substances per ANDA guidelines. This distinct 11bS stereoisomer is a weak VMAT2 binder (Ki=690nM), making it a critical, non-interchangeable negative control for functional assays and impurity marker in LC-MS/MS bioanalytical studies.

Molecular Formula C19H29NO3
Molecular Weight 319.4 g/mol
CAS No. 924854-62-6
Cat. No. B1144949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,S,S)-Dihydrotetrabenazine
CAS924854-62-6
Synonyms(2R,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol;  (2R,3S,11bS)-DHTBZ;  _x000B_
Molecular FormulaC19H29NO3
Molecular Weight319.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1
InChIKeyWEQLWGNDNRARGE-BHYGNILZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R,S,S)-Dihydrotetrabenazine (CAS 924854-62-6): A Stereochemically-Defined Weak VMAT2 Inhibitor for Differentiated Research Applications


(R,S,S)-Dihydrotetrabenazine (also designated as (2R,3S,11bS)-Dihydrotetrabenazine or R,S,S-DHTBZ) is a discrete stereoisomeric secondary alcohol metabolite of the vesicular monoamine transporter 2 (VMAT2) inhibitor tetrabenazine [1]. Unlike the potent VMAT2-inhibiting dihydrotetrabenazine (DHTBZ) isomers that possess the 11bR absolute configuration, (R,S,S)-Dihydrotetrabenazine is characterized as a weak VMAT2 inhibitor with a Ki value of 690 nM . This compound serves as a critical research tool for studying stereochemistry-activity relationships, as a negative control in VMAT2 functional assays, and as an essential analytical reference standard for impurity profiling in pharmaceutical quality control of tetrabenazine and related VMAT2 inhibitors.

Why (R,S,S)-Dihydrotetrabenazine Cannot Be Substituted by Other DHTBZ Isomers in Research and Analytical Applications


The dihydrotetrabenazine (DHTBZ) family comprises eight distinct stereoisomers resulting from three chiral centers, each exhibiting profoundly different VMAT2 binding affinities, off-target receptor interactions, and in vivo brain occupancy profiles [1]. Generic substitution of one DHTBZ isomer for another is scientifically invalid because the absolute configuration—particularly at the 11b position—dictates functional activity: isomers with the 11bR configuration demonstrate high VMAT2 affinity (Ki = 0.97–13.4 nM) and are responsible for therapeutic dopamine depletion, whereas isomers with the 11bS configuration, including (R,S,S)-Dihydrotetrabenazine, exhibit weak VMAT2 binding (Ki = 690 nM) and are associated with distinct off-target receptor binding profiles [2]. Consequently, (R,S,S)-Dihydrotetrabenazine fulfills a unique and non-interchangeable role as a weak VMAT2 binder, an impurity marker, and a stereochemical comparator in analytical and pharmacological studies.

Quantitative Differentiation of (R,S,S)-Dihydrotetrabenazine from Potent DHTBZ Isomers: A Comparative Evidence Guide


VMAT2 Binding Affinity: 174-Fold Weaker Than the Most Potent DHTBZ Isomer

(R,S,S)-Dihydrotetrabenazine exhibits a VMAT2 binding affinity (Ki) of 690 nM, confirming its classification as a weak VMAT2 inhibitor . In direct comparison to the most potent DHTBZ stereoisomer, (2R,3R,11bR)-Dihydrotetrabenazine ((+)-2) which demonstrates a Ki of 3.96 nM, (R,S,S)-Dihydrotetrabenazine is 174-fold less potent [1]. Furthermore, compared to the clinically active (+)-α-Dihydrotetrabenazine (Ki = 0.97 nM), this compound is approximately 711-fold weaker [2]. This profound affinity difference underscores the critical impact of the 11bS versus 11bR configuration on VMAT2 binding.

VMAT2 inhibition Stereochemistry-activity relationship Binding affinity

In Vivo Brain VMAT2 Occupancy: Only 11bR Isomers Achieve Measurable Target Engagement

PET imaging studies in monkey brain demonstrate that in vivo VMAT2 occupancy is observed exclusively for diastereomers possessing the 11bR absolute configuration [1]. Isomers with the 11bS configuration, such as (R,S,S)-Dihydrotetrabenazine, exhibit no significant VMAT2 occupancy in vivo at relevant doses. For 11bR-configured isomers, in vivo ED50 values ranged from 0.023 mg/kg to >3.15 mg/kg, correlating strongly (R² = 0.95) with their in vitro binding affinities [1]. This stereochemical dependence establishes that (R,S,S)-Dihydrotetrabenazine lacks the stereochemical features required for in vivo VMAT2 engagement.

In vivo occupancy PET imaging Brain penetration

Metabolite Abundance and Clinical Relevance: 11bS Isomers Dominate Circulation but Contribute Minimally to VMAT2 Inhibition

In patients administered the deuterated tetrabenazine analog deutetrabenazine, the 11bS-configured metabolite [-]-α-deuHTBZ represents approximately 66% of total circulating deuHTBZ metabolites, yet it is a relatively weak VMAT2 inhibitor with appreciable affinity for off-target dopamine and serotonin receptors [1]. In contrast, the 11bR-configured metabolite [+]-β-deuHTBZ, which potently inhibits VMAT2, constitutes only 29% of circulating metabolites [1]. For tetrabenazine, [-]-α-HTBZ (11bS) and [+]-β-HTBZ (11bR) are the most abundant isomers, while the potent VMAT2 inhibitor [+]-α-HTBZ is present only as a minor metabolite [2]. (R,S,S)-Dihydrotetrabenazine, sharing the 11bS configuration, exemplifies the metabolite class that predominates in systemic circulation but contributes negligibly to therapeutic VMAT2 inhibition.

Drug metabolism Pharmacokinetics Tetrabenazine

Off-Target Receptor Binding: 11bS Configuration Confers Distinct Pharmacologic Profile

Pharmacologic characterization reveals that DHTBZ isomers with the 11bS configuration exhibit a distinct off-target binding profile compared to 11bR isomers. While the 11bR-configured [+]-α-HTBZ demonstrates potent VMAT2 inhibition (Ki ~3 nM) with negligible affinity for off-target dopamine (D2S, D3) and serotonin (5-HT1A, 5-HT2B, 5-HT7) receptors, the 11bS-configured [-]-α-deuHTBZ shows weak VMAT2 inhibition coupled with appreciable affinity for these same off-target receptors [1]. This stereochemistry-dependent off-target binding is a class characteristic of 11bS isomers, including (R,S,S)-Dihydrotetrabenazine. The weak VMAT2 affinity combined with potential off-target receptor interactions distinguishes this isomer from its 11bR counterparts.

Off-target binding Receptor selectivity Side effect profile

Validated Research and Industrial Application Scenarios for (R,S,S)-Dihydrotetrabenazine (CAS 924854-62-6)


Analytical Reference Standard for Tetrabenazine and Valbenazine Impurity Profiling

(R,S,S)-Dihydrotetrabenazine serves as a certified analytical reference standard for the identification and quantification of the (2R,3S,11bS) stereoisomeric impurity in tetrabenazine drug substance and finished pharmaceutical products [1]. Regulatory guidelines for Abbreviated New Drug Applications (ANDA) require accurate impurity profiling, and this compound enables method development, validation, and quality control (QC) release testing for tetrabenazine formulations [1]. Its well-defined stereochemistry and weak VMAT2 inhibitory activity (Ki = 690 nM) make it an essential marker for distinguishing active 11bR metabolites from inactive 11bS impurities in pharmacokinetic and bioequivalence studies.

Negative Control for VMAT2 Functional Assays and Stereochemistry-Activity Relationship Studies

With a VMAT2 binding affinity (Ki = 690 nM) that is 174-fold weaker than the most potent DHTBZ isomer (2R,3R,11bR-DHTBZ, Ki = 3.96 nM) and 711-fold weaker than (+)-α-DHTBZ (Ki = 0.97 nM), (R,S,S)-Dihydrotetrabenazine provides an ideal negative control for VMAT2 inhibition assays [2]. Researchers can use this compound to establish assay baselines, validate the stereochemical specificity of VMAT2 binding, and probe the structural requirements for high-affinity VMAT2 interaction. The compound's lack of in vivo VMAT2 occupancy further supports its use as a stereochemical control in target engagement studies [3].

Pharmacokinetic Metabolite Identification and Quantification in Clinical Studies

Given that 11bS-configured DHTBZ metabolites constitute up to 66% of circulating metabolites following deutetrabenazine administration [4], (R,S,S)-Dihydrotetrabenazine is indispensable as a quantitative analytical standard for LC-MS/MS method development and validation in clinical pharmacokinetic studies. Accurate quantification of individual DHTBZ stereoisomers, rather than total α and β isomer concentrations, is now recognized as essential for assessing the risk-to-benefit profile of tetrabenazine and related VMAT2 inhibitors under differing clinical conditions [5]. This compound enables the specific detection and quantitation of the 11bS stereoisomer in human plasma and serum samples.

Off-Target Receptor Pharmacology and Safety Assessment Studies

The 11bS configuration of (R,S,S)-Dihydrotetrabenazine is associated with weak VMAT2 inhibition and appreciable binding to off-target dopamine (D2S, D3) and serotonin (5-HT1A, 5-HT2B, 5-HT7) receptors [4]. This distinct pharmacologic profile makes the compound a valuable tool for safety pharmacology studies aimed at understanding the structural basis of off-target effects associated with tetrabenazine therapy, including parkinsonism and depression [5]. Researchers can employ (R,S,S)-Dihydrotetrabenazine to dissect the contribution of specific stereoisomers to adverse event profiles observed in clinical practice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R,S,S)-Dihydrotetrabenazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.